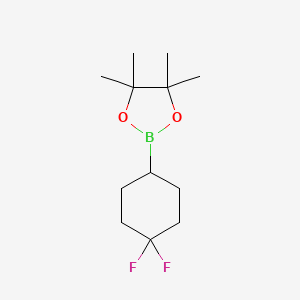

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position. This compound is synthesized via a Cu-catalyzed decarboxylative borylation protocol, yielding 75% as a colorless oil after purification by flash column chromatography . Its molecular structure combines the steric bulk of the cyclohexyl group with the electron-withdrawing effects of fluorine, making it valuable in cross-coupling reactions and catalytic applications.

Properties

IUPAC Name |

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSISDAHBTZUUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152645-00-4 | |

| Record name | 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluorocyclohexyl derivatives with boronic acid or its esters under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group plays a crucial role in binding to target sites, while the dioxaborolane ring facilitates the compound’s reactivity and stability. These interactions can lead to various biochemical effects, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Aromatic vs. Aliphatic Substituents

Aromatic Derivatives :

- 2-(4-Iodophenyl) Derivative : Exhibits reactivity in Suzuki-Miyaura couplings due to the iodine substituent, which facilitates oxidative addition. However, steric hindrance from the aryl group may reduce reaction efficiency compared to aliphatic analogs .

- Anthracene-Substituted Derivatives (e.g., AnthBpin) : These compounds show enhanced π-π stacking interactions, useful in materials science, but suffer from lower solubility and synthetic complexity .

Aliphatic Derivatives :

- 2-(4,4-Difluorocyclohexyl) (Target Compound) : The fluorine atoms increase boron’s Lewis acidity, enhancing reactivity in hydroboration and borylation reactions. The cyclohexyl group provides steric protection, improving stability .

- 2-(Cinnamoyloxy) Derivative : Contains an ester group, making it reactive toward nucleophiles but less stable under acidic conditions compared to fluorine-substituted analogs .

Electronic and Steric Modifications

- Methoxybenzyl Substituent : The electron-donating methoxy group reduces boron’s electrophilicity, limiting utility in reactions requiring strong Lewis acids. However, it achieves higher synthetic yields (83%) due to milder reaction conditions .

- Chloro-Methylphenyl Isomers : Lower yields (26%) due to regioselectivity challenges during synthesis. The chloro group’s electronegativity is offset by steric crowding, reducing catalytic activity .

Stability and Functional Group Compatibility

- Fluorine vs. Hydrogen Substituents: The difluorocyclohexyl group in the target compound enhances thermal stability compared to non-fluorinated analogs (e.g., 2-cyclohexyl derivatives). Fluorine’s inductive effect also mitigates hydrolysis .

- Cyclohexenyl vs. Cyclohexyl : The cyclohexenyl analog (CAS: 1227068-84-9) has reduced stability due to the double bond, which increases susceptibility to oxidation .

Key Advantages of 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Enhanced Stability : Fluorine substituents reduce boronate hydrolysis.

- Versatile Reactivity : Compatible with both transition-metal catalysis and Lewis acid-mediated transformations.

- Commercial Availability: Listed in organoboron compound catalogs (CAS: 2152645-00-4), ensuring accessibility for industrial applications .

Biological Activity

2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C12H19BF2O2

- Molecular Weight : 244.09 g/mol

- CAS Number : 1227068-84-9

- Structure : The compound features a dioxaborolane ring and a difluorocyclohexyl substituent, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:

- Anticancer Activity : Preliminary studies indicate that boron-containing compounds can inhibit glycolytic pathways in cancer cells. This inhibition may lead to reduced energy production in tumor cells, making them more susceptible to treatment .

- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key metabolic enzymes like hexokinase. By modifying the structure of known inhibitors (e.g., 2-deoxy-d-glucose), researchers hypothesize that this compound could enhance binding affinity and specificity towards these enzymes .

- Cytotoxic Effects : Fluorinated derivatives of boron compounds have demonstrated cytotoxicity against various cancer cell lines. The incorporation of fluorine may enhance the stability and uptake of the compound in biological systems .

Study 1: Inhibition of Glycolysis in Cancer Cells

A study evaluated the effects of fluorinated dioxaborolane derivatives on glycolysis in glioblastoma multiforme (GBM) cells. The results indicated that these compounds significantly inhibited glycolytic activity compared to non-fluorinated analogs, suggesting a potential therapeutic role in targeting cancer metabolism.

| Compound | IC50 (µM) | Effect on Glycolysis |

|---|---|---|

| 2-Deoxy-d-glucose | 30 | Moderate |

| Fluorinated Dioxaborolane | 5 | Strong |

Study 2: Enzyme Binding Affinity

Molecular docking studies were conducted to assess the binding affinity of this compound with hexokinase II. Results showed that this compound binds more effectively than traditional inhibitors.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 2-Deoxy-d-glucose | -7.5 |

| This compound | -9.0 |

Safety Profile

The safety data for this compound indicates potential hazards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.